Bendamustine hydrochloride, also known as Ribomustin, is a synthetic derivative of mechlorethamine (nitrogen mustard) []. It was developed in the German Democratic Republic in the 1960s. Bendamustine's significance lies in its effectiveness against various malignancies, including chronic lymphocytic leukemia (CLL), follicular lymphoma, mantle cell lymphoma, and some other lymphomas [, ].
Bendamustine hydrochloride possesses a unique bifunctional alkylating structure. The molecule consists of a phenylacetic acid moiety linked to a 2-chloroethylamine group through a four-membered nitrogen mustard ring []. This structure allows bendamustine to interact with DNA at multiple sites, leading to cell death.
The exact mechanism of bendamustine's synthesis is not publicly available. However, its alkylating properties are crucial in its function. Bendamustine releases chloroethyl groups that react with nucleophilic sites on DNA, forming covalent bonds and crosslinks. This disrupts DNA replication and function, ultimately leading to cell death [].
Bendamustine's mechanism of action involves several processes:
Acute Toxic;Health Hazard